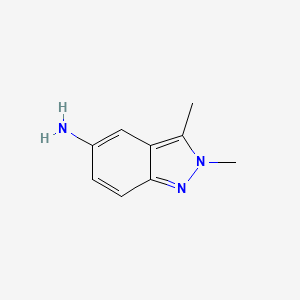

2,3-Dimethyl-2H-indazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylindazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKUCYHCKZEAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 2,3-Dimethyl-2H-indazol-5-amine

Prepared by: Gemini, Senior Application Scientist

Introduction: 2,3-Dimethyl-2H-indazol-5-amine (CAS No. 221681-94-3) is a heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. As a substituted indazole, it belongs to a class of compounds renowned for a wide range of pharmacological activities. The unique arrangement of its dimethylated indazole core coupled with a primary aromatic amine at the 5-position provides a versatile scaffold for synthesizing more complex molecules. Its classification as a "Protein Degrader Building Block" further highlights its potential utility in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1]

This guide provides an in-depth exploration of the chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of compiled data, theoretical analysis, and practical insights to support laboratory work and synthetic strategy. We will delve into its physicochemical characteristics, spectroscopic profile, reactivity, and safety considerations, grounding all claims in authoritative sources.

Core Physicochemical Properties

The fundamental identity and physical nature of a compound are critical for its application in research. This section consolidates the key identifiers and known physical properties of this compound.

Chemical Identity and Descriptors

A consistent and accurate identification is paramount for regulatory compliance and scientific communication. The following table summarizes the primary identifiers for this compound.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | 5-Amino-2,3-dimethyl-2H-indazole | [3] |

| CAS Number | 221681-94-3 | [1][2][3] |

| Molecular Formula | C₉H₁₁N₃ | [1][2][3] |

| Molecular Weight | 161.20 g/mol | [2][3] |

| Exact Mass | 161.0953 Da | [3][4] |

| InChIKey | IEKUCYHCKZEAAC-UHFFFAOYSA-N | [3] |

Physical and Computational Properties

Experimental data on the physical properties of this compound are not widely published. The data presented below are largely based on computational predictions, which provide valuable estimates for experimental design.

| Property | Value | Notes | Source(s) |

| Physical State | Solid, Powder | Assumed based on typical small organic molecules. | [5] |

| Density | 1.23 ± 0.1 g/cm³ | Predicted | [3] |

| Polar Surface Area (PSA) | 43.8 Ų | Predicted | [3] |

| XLogP3 | 1.3 | Predicted | [3] |

| Storage Temperature | Room Temperature | Recommended for maintaining stability. | [1] |

Spectroscopic Profile: Structure Elucidation

Spectroscopic analysis is the cornerstone of chemical characterization. While public, peer-reviewed spectra for this specific compound are scarce, we can predict its spectroscopic features with high confidence based on its functional groups and established principles.

Diagram: Annotated Structure for Spectroscopic Analysis

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic, amine, and methyl protons.

-

Aromatic Protons (δ 6.5-7.5 ppm): The benzene portion of the indazole ring contains three protons. Their chemical shifts are influenced by the electron-donating amine group and the heterocyclic ring. We would expect three distinct signals, likely exhibiting doublet or doublet-of-doublets splitting patterns based on their ortho- and meta-coupling.

-

Amine Protons (-NH₂, δ 3.5-5.0 ppm): The two protons of the primary amine group typically appear as a broad singlet.[6][7] The exact chemical shift can vary with solvent, concentration, and temperature due to hydrogen bonding. Confirmation of this signal can be achieved by D₂O exchange, which would cause the peak to disappear.[8]

-

N-Methyl Protons (N-CH₃, δ ~3.7-4.0 ppm): The methyl group attached to the N2 position of the indazole ring is expected to appear as a sharp singlet downfield due to the direct attachment to the electronegative nitrogen atom within the aromatic system.

-

C-Methyl Protons (C-CH₃, δ ~2.3-2.6 ppm): The methyl group at the C3 position is attached to an sp²-hybridized carbon of the heterocyclic ring. It will appear as a sharp singlet, typically in this region for methyl groups on an aromatic-like ring.[8]

Carbon-13 (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will show nine distinct carbon signals.

-

Aromatic and Heterocyclic Carbons (δ 110-150 ppm): Six signals are expected for the sp²-hybridized carbons of the fused rings. The carbons bearing hydrogen (CH) will be distinguishable from the quaternary carbons (C) using a DEPT experiment. The carbon attached to the amine group (C5) will be shifted upfield due to its electron-donating effect.

-

N-Methyl Carbon (N-CH₃, δ ~30-35 ppm): The carbon of the N2-methyl group.

-

C-Methyl Carbon (C-CH₃, δ ~10-15 ppm): The carbon of the C3-methyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

-

N-H Stretching (3300-3500 cm⁻¹): As a primary aromatic amine, this compound is expected to show two distinct, sharp-to-medium bands in this region.[8] These correspond to the asymmetric and symmetric N-H stretching vibrations.[7][9]

-

C-H Stretching (2900-3100 cm⁻¹): Signals in this region will correspond to aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the two methyl groups (below 3000 cm⁻¹).

-

N-H Bending (1580-1650 cm⁻¹): A characteristic scissoring vibration for primary amines is expected in this region.[7][9]

-

C=C and C=N Stretching (1450-1620 cm⁻¹): Multiple sharp bands will appear in this fingerprint region, corresponding to the stretching vibrations of the indazole ring system.

-

C-N Stretching (1250-1335 cm⁻¹): A strong band is expected in this range, characteristic of aromatic amine C-N stretching.[9]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and offering clues to the structure through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular weight is 161.20. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms (three in this case) will have an odd-numbered molecular ion peak.[8] Therefore, a prominent signal at m/z = 161 is expected. The high-resolution mass spectrum should confirm the elemental composition of C₉H₁₁N₃.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of methyl radicals (M-15) or cleavage of the heterocyclic ring.

Chemical Reactivity and Synthetic Considerations

The utility of this compound as a building block stems from its predictable reactivity, primarily centered around the aromatic amine group and the indazole nucleus.

Diagram: Conceptual Reactivity Profile

Caption: Key reaction classes for this compound.

Reactivity of the Amine Group

The 5-amino group behaves as a typical, albeit slightly deactivated, aniline. It is the primary site for many synthetic transformations.

-

Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common first step to protect the amine or to introduce new functional moieties.

-

Alkylation and Arylation: The amine can undergo nucleophilic substitution with alkyl halides. More sophisticated C-N bond formation can be achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines or alkylarylamines.[10]

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures will convert the primary amine into a diazonium salt. This highly reactive intermediate can be subsequently converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -CN, -H) via Sandmeyer or related reactions.

Reactivity of the Indazole Ring

The indazole ring is an electron-rich aromatic system. The amine group at C5 is a strong activating group, directing electrophilic aromatic substitution to the ortho positions (C4 and C6). The steric hindrance from the fused ring system and the directing power of existing substituents will determine the regioselectivity of such reactions.

Synthetic Approaches

The synthesis of substituted indazoles often involves the cyclization of appropriately substituted phenyl precursors. While specific literature for the synthesis of this compound is not prevalent, a plausible route could involve the reduction of a nitro group precursor followed by N-methylation. The synthesis of the related N,2,3-trimethyl-2H-indazol-6-amine from 3-methyl-6-nitro-1H-indazole involves steps of reduction and methylation, suggesting a similar strategy could be adapted.[11][12][13]

Stability and Storage

The compound is generally stable under normal laboratory conditions.[5] However, like many amines, it may be sensitive to light and air over long periods.

-

Recommended Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Safety and Handling

Proper handling is essential when working with any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

| Hazard Class | GHS Classification | Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [4] |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life. | [14] |

Recommended Safe Handling Protocol

Adherence to a strict protocol minimizes risk and ensures a safe laboratory environment.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Hand Protection: Wear suitable, chemical-impermeable gloves.

-

Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[3]

-

-

Handling Procedures:

-

First Aid Measures:

References

- 1. calpaclab.com [calpaclab.com]

- 2. 221681-94-3 | this compound - Moldb [moldb.com]

- 3. echemi.com [echemi.com]

- 4. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Unambiguous Structure Elucidation and Confirmation of 2,3-Dimethyl-2H-indazol-5-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Isomer Identification in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalizing the indazole ring system, particularly through N-alkylation, a common and critical challenge arises: the formation of constitutional isomers. The methylation of a 3-methyl-1H-indazol-5-amine precursor, for instance, can yield not only the desired 2,3-Dimethyl-2H-indazol-5-amine but also the 1,3-Dimethyl-1H-indazol-5-amine isomer, among other possibilities.

These isomers, while structurally similar, can possess markedly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, unambiguous structural confirmation is not merely an academic exercise; it is a fundamental requirement for regulatory approval and ensuring drug safety and efficacy. This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of this compound, moving beyond simple data reporting to explain the causality behind each analytical choice.

Part 1: Foundational Analysis via Mass Spectrometry and Infrared Spectroscopy

The initial characterization phase aims to confirm the molecular weight and the presence of key functional groups. This establishes a baseline identity before proceeding to the more complex task of isomer differentiation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the gold standard for confirming the elemental composition of a molecule. Unlike nominal mass spectrometry, it provides a highly accurate mass measurement, allowing for the calculation of a single, unique molecular formula. This is the first and most crucial step to validate that the synthesized compound has the correct atomic constituents.

Experimental Protocol: LC-HRMS (ESI+)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). The basic amine and indazole nitrogens are readily protonated.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.

-

Analysis: Identify the protonated molecular ion [M+H]⁺. The theoretical exact mass for C₉H₁₁N₃ is 161.09530.[1] The measured mass for the protonated ion [C₉H₁₂N₃]⁺ should be 162.10312. A mass error of < 5 ppm provides high confidence in the elemental formula.

Electron Ionization Mass Spectrometry (GC-EI-MS) for Fragmentation Analysis

Expertise & Rationale: While HRMS confirms the formula, EI-MS provides structural information through fragmentation. The high-energy electron impact creates a molecular ion that fragments in a predictable manner based on bond strengths and the stability of the resulting fragments. This pattern serves as a fingerprint for the molecule.

Data Interpretation: The molecular ion (M⁺) peak will be observed at m/z 161. The fragmentation pattern is key to confirming the dimethyl-indazol-amine structure, though it is less effective at definitively distinguishing N-1 vs. N-2 isomers without a reference standard.

Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Ion Formula | Fragment Identity | Mechanistic Origin |

| 161 | [C₉H₁₁N₃]⁺ | Molecular Ion (M⁺) | Electron impact removal of one electron.[2] |

| 146 | [C₈H₈N₃]⁺ | [M-CH₃]⁺ | Loss of a methyl radical from either the N2 or C3 position.[2][3] |

| 131 | [C₈H₇N₂]⁺ | Methylidene-indazolium ion | Reported for indazole core SCRAs after rearrangement.[4][5] |

| 119 | [C₇H₇N₂]⁺ | [M-C₂H₄N]⁺ | Complex rearrangement and cleavage of the pyrazole ring. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of the primary aromatic amine (-NH₂) and the aromatic indazole system.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically from 4000 to 600 cm⁻¹.

-

Analysis: Identify characteristic absorption bands.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | A hallmark of primary amines, appearing as two distinct, sharp bands.[6][7][8] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the aromatic ring system. |

| 2950 - 2850 | C-H Stretch | Methyl C-H | Confirms the presence of the two methyl groups. |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | A strong absorption characteristic of primary amines.[7][9] |

| 1620 - 1450 | C=C & C=N Stretch | Aromatic Ring | Multiple bands indicating the indazole ring structure. |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong band confirming the amine-ring connection.[7] |

Part 2: Definitive Isomer Assignment via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of isomers. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, the precise connectivity and spatial relationships of all atoms can be determined. The key to this analysis is comparing the expected spectra of the 2,3-dimethyl-2H isomer with its most likely alternative, the 1,3-dimethyl-1H isomer.

¹H and ¹³C NMR Spectroscopy

Expertise & Rationale: ¹H and ¹³C NMR provide information on the chemical environment of every hydrogen and carbon atom, respectively. The chemical shifts (δ) are highly sensitive to the electronic environment, which differs significantly between the N-1 and N-2 substituted indazole rings. The quinonoid-like structure of the 2H-indazole isomer influences the shielding of the aromatic protons differently than the benzenoid structure of the 1H isomer.[10]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help resolve NH₂ protons.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, HMBC, and NOESY/ROESY spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isomer Differentiation (in DMSO-d₆)

| Atom Position | 2,3-Dimethyl-2H (Target) | 1,3-Dimethyl-1H (Isomer) | Rationale for Difference |

| ¹H NMR | |||

| N-CH₃ | ~3.9 - 4.1 | ~3.8 - 4.0 | N2-alkylation can sometimes lead to a slight downfield shift compared to N1. |

| C3-CH₃ | ~2.4 - 2.6 | ~2.4 - 2.6 | Similar environment, less diagnostic. |

| H-4 | ~7.2 - 7.4 | ~7.0 - 7.2 | Shielding differences due to benzenoid vs. quinonoid character of the fused ring. |

| H-6 | ~6.7 - 6.9 | ~6.8 - 7.0 | Protons on the amine-bearing ring are influenced by the nitrogen lone pair. |

| H-7 | ~7.5 - 7.7 | ~7.6 - 7.8 | H-7 is peri to the N1 position, making it sensitive to substitution at N1. |

| NH₂ | ~5.0 - 5.5 | ~5.0 - 5.5 | Broad singlet, highly dependent on concentration and solvent. |

| ¹³C NMR | |||

| N-CH₃ | ~35 - 40 | ~30 - 35 | N2-methyl carbons are typically more deshielded than N1-methyl carbons. |

| C3-CH₃ | ~10 - 15 | ~10 - 15 | Similar environment. |

| C3 | ~145 - 150 | ~140 - 145 | C3 is directly attached to N2, leading to a different electronic environment. |

| C4 | ~115 - 120 | ~120 - 125 | |

| C5 | ~140 - 145 | ~138 - 143 | Carbon bearing the amine group. |

| C6 | ~110 - 115 | ~112 - 117 | |

| C7 | ~120 - 125 | ~105 - 110 | C7 is significantly shielded in the N1-substituted isomer. |

| C3a | ~122 - 127 | ~120 - 125 | Bridgehead carbon. |

| C7a | ~148 - 152 | ~138 - 142 | C7a is directly attached to N1, making its chemical shift highly diagnostic. |

Note: These are estimated shifts based on related structures. Actual values may vary.

The Decisive Experiment: Heteronuclear Multiple Bond Correlation (HMBC)

Expertise & Rationale: HMBC is the cornerstone experiment for confirming the N-alkylation site in indazoles. It detects long-range (2-3 bond) correlations between protons and carbons. This allows us to directly observe the connectivity between the N-methyl protons and the carbons of the indazole core, providing irrefutable proof of the substitution pattern.[11]

-

For the 2,3-Dimethyl-2H isomer: A crucial correlation will be observed from the N2-methyl protons to the C3 carbon. No correlation should be seen between these protons and the C7a bridgehead carbon.

-

For the 1,3-Dimethyl-1H isomer: A key correlation will exist between the N1-methyl protons and the C7a bridgehead carbon.[11]

Confirmation via Spatial Proximity: NOESY/ROESY

Expertise & Rationale: While HMBC confirms connectivity, Nuclear Overhauser Effect (NOE) experiments confirm spatial proximity (< 5 Å). This provides a secondary, orthogonal method to validate the isomer assignment.

-

For the 2,3-Dimethyl-2H isomer: A clear NOE should be observed between the protons of the N2-methyl group and the protons of the C3-methyl group, as they are on adjacent atoms.

-

For the 1,3-Dimethyl-1H isomer: A key NOE would be expected between the N1-methyl protons and H-7, the proton on the adjacent carbon of the benzene ring.

Part 3: Integrated Confirmation Workflow

References

- 1. echemi.com [echemi.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. uab.edu [uab.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Spectrum: Amines [quimicaorganica.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

An In-depth Technical Guide to L-tert-Leucine: Physicochemical Characteristics and Applications in Drug Development

This guide provides a comprehensive overview of L-tert-Leucine, a non-proteinogenic amino acid that has garnered significant attention in the field of drug discovery and development. Its unique structural features make it a valuable chiral building block for the synthesis of complex pharmaceutical molecules. This document will delve into its core physical and chemical properties, explore its applications, and provide practical insights for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of L-tert-Leucine in Chiral Synthesis

L-tert-Leucine, systematically known as (2S)-2-amino-3,3-dimethylbutanoic acid, is a non-natural amino acid distinguished by its bulky tert-butyl side chain.[1][2] This steric hindrance is a key attribute that is exploited in asymmetric synthesis to control the stereochemistry of chemical reactions.[2] In an industry where the chirality of a drug molecule can be the difference between a therapeutic effect and toxicity, the use of chiral auxiliaries and building blocks like L-tert-Leucine is of paramount importance. It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anticancer agents.[2]

Physicochemical Properties of L-tert-Leucine

A thorough understanding of the physical and chemical properties of L-tert-Leucine is fundamental for its effective application in research and development. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 20859-02-3 | [1] |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [3][4] |

| Melting Point | ≥300 °C | [5] |

| Boiling Point | 217.7±23.0 °C (Predicted) | [5] |

| Solubility | Water: 125.5 g/L (at 20 °C) | [5] |

| pKa | 2.39±0.12 (Predicted) | [4] |

| Optical Activity | [α]20/D -9.5° (c = 3 in H2O) |

Applications in Asymmetric Synthesis and Drug Development

The primary utility of L-tert-Leucine in the pharmaceutical sector lies in its role as a chiral auxiliary or a key intermediate in asymmetric synthesis.[2][6] Its bulky tert-butyl group provides a high degree of stereocontrol, leading to the desired enantiomer of the target molecule with high purity.

Key applications include:

-

Synthesis of Chiral Ligands: L-tert-Leucine is a precursor for synthesizing chiral ligands, such as phosphinooxazolines (PHOX), which are used in asymmetric catalysis.[6]

-

Asymmetric Aldol Reactions: Derivatives of L-tert-Leucine, like N-acetylthiazolidinethiones, have demonstrated high diastereoselectivity in acetate aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.[6]

-

Kinetic Resolution of Alcohols: Chiral copper(II) polymers derived from L-tert-Leucine can be used to catalyze the kinetic resolution of secondary alcohols through acylation.[6]

-

Synthesis of Pharmaceutical Intermediates: It is a vital building block for synthesizing various pharmaceutical intermediates, contributing to the development of drugs for a range of therapeutic areas.[7]

The following diagram illustrates a generalized workflow for the application of L-tert-Leucine in the synthesis of a chiral drug substance.

Caption: Workflow of L-tert-Leucine in Chiral Drug Synthesis.

Experimental Protocol: Enzymatic Synthesis of L-tert-Leucine

While chemical synthesis methods exist, enzymatic routes for producing L-tert-Leucine are favored due to their high stereoselectivity, milder reaction conditions, and environmental benefits.[8] The following protocol outlines a general enzymatic synthesis approach.[8]

Objective: To synthesize L-tert-Leucine from trimethylpyruvate (TMP) using a recombinant whole-cell biocatalyst expressing L-leucine dehydrogenase.

Materials:

-

Trimethylpyruvate (TMP)

-

Glucose

-

Ammonium chloride (NH4Cl)

-

Recombinant E. coli cells expressing L-leucine dehydrogenase

-

Sodium hydroxide (NaOH) solution

-

Ammonia solution (NH3·H2O)

-

Water (deionized)

-

Bioreactor (2L)

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 2L bioreactor, combine 1L of deionized water with 178.2g of glucose, 78.1g of TMP, and 26.8g of NH4Cl.

-

Biocatalyst Addition: Add 10.0g of the whole-cell biocatalyst to the reaction mixture.

-

pH Adjustment: Adjust the initial pH of the reaction mixture to 8.5 using a NaOH solution.

-

Reaction Conditions: Maintain the reaction at a constant pH of 8.5 by the automated addition of a 50% (v/v) ammonia solution. The reaction progress can be monitored by measuring the consumption of TMP.

-

Reaction Termination and Catalyst Removal: Once the reaction is complete, heat the mixture to 60°C to terminate the enzymatic activity. Remove the biocatalyst by centrifugation.

-

Product Isolation: Adjust the pH of the supernatant to 5.9. Concentrate the solution using a rotary evaporator.

-

Crystallization: Slowly cool the concentrated solution to 25°C and then further to 4°C to induce the crystallization of L-tert-Leucine.

-

Drying: Collect the crystals by filtration and dry them to obtain the final product.

Safety and Handling

According to available safety data, L-tert-Leucine is considered an irritant.[5] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.

Conclusion

L-tert-Leucine stands out as a non-natural amino acid with significant industrial relevance, particularly in the pharmaceutical sector. Its unique steric properties make it an invaluable tool for controlling stereochemistry in the synthesis of complex drug molecules. The continuous development of efficient synthetic methods, including biocatalytic routes, further enhances its accessibility and utility. For researchers and scientists in drug development, a comprehensive understanding of L-tert-Leucine's physicochemical characteristics and applications is crucial for leveraging its full potential in the creation of novel and effective therapeutics.

References

- 1. L-tert-Leucine | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-tert-Leucine | 20859-02-3 [chemicalbook.com]

- 3. L-tert-Leucine | 20859-02-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. DL-tert-Leucine CAS#: 33105-81-6 [amp.chemicalbook.com]

- 5. L-tert-Leucine | CAS#:20859-02-3 | Chemsrc [chemsrc.com]

- 6. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Discovery

An in-depth technical guide by a Senior Application Scientist

Welcome to a deep dive into one of the most impactful heterocyclic systems in contemporary drug development: the indazole scaffold. As a Senior Application Scientist, I've witnessed firsthand the remarkable versatility of this bicyclic aromatic heterocycle. It's not just another building block; it's a "privileged scaffold," a term we reserve for molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. This guide will move beyond simple descriptions to explore the why and how of the indazole core's success, from its fundamental chemical properties and synthesis to its role in blockbuster therapeutics.

Our exploration will be grounded in the principles of rational drug design, illustrating how the unique electronic and structural features of indazole can be masterfully exploited to address complex therapeutic challenges. We will dissect its function as a versatile pharmacophore, examine critical structure-activity relationships (SAR), and provide actionable, field-tested experimental protocols.

Physicochemical and Structural Attributes: The Source of Versatility

The indazole ring is a bicyclic system composed of a benzene ring fused to a pyrazole ring. This fusion results in a structure with a unique set of properties that make it highly attractive for medicinal chemistry applications.

-

Aromaticity and Stability : The indazole ring is an aromatic system, which confers significant chemical stability. This is a crucial feature for a drug candidate, as it must survive the metabolic processes in the body.

-

Hydrogen Bonding Capability : The presence of two nitrogen atoms, one of which is a pyrrolic-type NH group, allows indazole to act as both a hydrogen bond donor and acceptor. This dual capacity is fundamental to its ability to form specific and strong interactions with biological targets, such as the hinge region of kinases.

-

Tunable Electronics : The electron density of the indazole ring can be readily modulated by the introduction of substituents. This allows for fine-tuning of the molecule's properties, such as its pKa and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

-

Bioisosteric Mimicry : The indazole scaffold is often considered a bioisostere of purines, particularly adenine. This mimicry allows indazole-containing molecules to effectively compete with endogenous ligands for binding sites on enzymes like kinases.

The Synthetic Toolkit: Constructing the Indazole Core

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery, enabling the generation of diverse libraries for screening and optimization. Fortunately, a robust portfolio of synthetic methods for constructing the indazole ring has been developed.[1]

Classical methods often involve the cyclization of ortho-substituted phenylhydrazines or related precursors. Modern approaches, however, have increasingly focused on transition-metal-catalyzed C-H activation and annulation strategies, which offer greater efficiency and functional group tolerance.[2]

A generalized workflow for a modern synthetic approach is depicted below:

Caption: Rh(III)-catalyzed synthesis of 2H-indazoles.

This particular method, a rhodium(III)-catalyzed C-H bond functionalization and cyclative capture, exemplifies a convergent and highly efficient route to 2-substituted 2H-indazoles.[2] The reaction proceeds via the direct addition of an azobenzene C-H bond to an aldehyde, followed by cyclization and aromatization.[2] The ability to use readily available starting materials and the broad functional group compatibility make this an attractive strategy for library synthesis.

Indazole as a Masterkey Pharmacophore in Drug Discovery

The indazole scaffold's true power lies in its adaptability as a pharmacophore across a wide range of therapeutic targets.[3] Its derivatives have shown remarkable efficacy as anticancer, anti-inflammatory, antibacterial, and neuroprotective agents.[4]

Dominance in Oncology: The Kinase Inhibitor Revolution

Perhaps the most significant impact of the indazole scaffold has been in the development of protein kinase inhibitors for cancer therapy.[5] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The indazole core is an excellent ATP-mimetic, capable of binding to the ATP-binding site of kinases and inhibiting their activity.[6]

The success of this scaffold is evidenced by the number of FDA-approved drugs that incorporate it:

| Drug Name (Brand) | Primary Target(s) | Approved Indication(s) | Citation(s) |

| Pazopanib (Votrient) | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | Advanced renal cell carcinoma, soft tissue sarcoma | [7][8][9] |

| Niraparib (Zejula) | PARP-1, PARP-2 | Ovarian, fallopian tube, and peritoneal cancer | [10][11][12] |

| Entrectinib (Rozlytrek) | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | [13][14][15] |

| Axitinib (Inlyta) | VEGFR-1, -2, -3 | Advanced renal cell carcinoma | [16] |

These drugs highlight the chemical diversity that can be built around the indazole core to achieve selectivity for different kinase targets.

The general mechanism of action for indazole-based kinase inhibitors involves competitive inhibition at the ATP-binding site. The indazole core typically forms key hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme.

Caption: Indazole inhibitor binding to a kinase active site.

Beyond Oncology: Expanding Therapeutic Horizons

While oncology has been the primary playground for indazole-based drugs, their potential extends to other therapeutic areas:

-

Anti-inflammatory: Compounds like Bendazac and Benzydamine are non-steroidal anti-inflammatory drugs (NSAIDs) that feature the indazole scaffold.[3]

-

Neurodegenerative Diseases: The ability of indazoles to inhibit various kinases, such as GSK-3β and CDK5, which are implicated in the pathology of Alzheimer's disease, makes them promising candidates for neuroprotective therapies.

-

Infectious Diseases: Indazole derivatives have demonstrated both antibacterial and antifungal activities, suggesting their potential as novel anti-infective agents.[4]

Structure-Activity Relationship (SAR) and Lead Optimization

The development of a successful drug is a meticulous process of iterative design, synthesis, and testing. Understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For indazole-based compounds, several key SAR principles have emerged:

-

Substitution at N1 vs. N2: The position of substitution on the pyrazole ring can significantly impact target binding and selectivity. For many kinase inhibitors, substitution at the N1 position is preferred.

-

The Role of the C3 Position: The C3 position is a common point of diversification. Attaching various aryl or heteroaryl groups at this position can modulate potency and selectivity by accessing different pockets within the target's active site.

-

Benzene Ring Substitution: Substitution on the fused benzene ring is often used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability. For example, the 7-methyl-indazole moiety has been shown to impart desirable pharmacological properties.[6]

The SAR of Pazopanib provides an excellent case study.[7] Its core structure consists of a central pyrimidine scaffold, a substituted indazole ring, and a benzenesulfonamide group.[7] Modifications to the 2,3-dimethyl-2H-indazole moiety have a significant impact on kinase inhibition, while the benzenesulfonamide group is also critical for its inhibitory activity.[7]

Experimental Protocols

To provide a practical context for the concepts discussed, this section details two key experimental protocols relevant to the discovery and evaluation of indazole-based compounds.

Protocol 1: General Synthesis of a 3-Aryl-1H-Indazole via Suzuki Coupling

This protocol describes a common method for introducing a key pharmacophoric element at the C3 position of the indazole core.

Materials:

-

3-Iodo-1H-indazole

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add 3-iodo-1H-indazole (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-1H-indazole.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical assay to determine the inhibitory potency (IC₅₀) of a compound against a target kinase.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pazopanib Hydrochloride | C21H24ClN7O2S | CID 11525740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aacr.org [aacr.org]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Entrectinib? [synapse.patsnap.com]

- 14. cancercareontario.ca [cancercareontario.ca]

- 15. Entrectinib - Wikipedia [en.wikipedia.org]

- 16. Indazole Derivatives [bldpharm.com]

A Preliminary Investigation into the Reactivity of 2,3-Dimethyl-2H-indazol-5-amine: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. While certain isomers, such as the 6-amino derivative of 2,3-dimethyl-2H-indazole, are well-documented due to their role as key intermediates in drugs like Pazopanib, the 5-amino isomer remains comparatively unexplored.[1] This technical guide provides a preliminary, in-depth investigation into the predicted reactivity of 2,3-Dimethyl-2H-indazol-5-amine (CAS 221681-94-3). By leveraging established chemical principles and drawing analogies from closely related structures, we aim to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this versatile building block. This document outlines a plausible synthetic route, explores the reactivity of both the indazole core and the exocyclic amine, and provides detailed, field-proven protocols for key chemical transformations.

Introduction and Strategic Context

This compound is a heterocyclic aromatic amine with a molecular formula of C₉H₁₁N₃ and a molecular weight of approximately 161.21 g/mol .[2][3] Its structure is characterized by a bicyclic indazole core, which is N2-methylated, and features an additional methyl group at the C3 position. The primary amine at the C5 position serves as a critical handle for a wide array of chemical modifications.

The significance of this scaffold is underscored by its relation to key pharmaceutical intermediates. For instance, the isomeric 2,3-dimethyl-2H-indazol-6-amine is a pivotal building block in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in cancer therapy.[1] This established biological relevance suggests that the 5-amino isomer holds significant, yet untapped, potential for the development of novel small-molecule therapeutics. This guide will bridge the existing knowledge gap by providing a predictive but scientifically grounded exploration of its chemical behavior.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 221681-94-3 | [2][3][4] |

| Molecular Formula | C₉H₁₁N₃ | [2][3][4] |

| Molecular Weight | 161.21 g/mol | [2] |

| Predicted XLogP3 | 1.3 | [4] |

| Polar Surface Area (PSA) | 43.8 Ų | [4] |

| Predicted Density | 1.23 ± 0.1 g/cm³ | [4] |

Proposed Synthesis Pathway

While commercial sources for this compound are available, understanding its synthesis is crucial for scalability and derivatization. Based on established syntheses for isomers, a reliable two-step sequence from a 5-nitro-indazole precursor is proposed.[5][6]

Caption: Proposed two-step synthesis of the target amine.

Expertise & Causality:

-

Step 1: N-Methylation: The methylation of an N-H indazole can occur at either N1 or N2. Using a reagent like dimethyl carbonate in the presence of a suitable base is a common and relatively safe method for achieving methylation.[5][7] The regioselectivity towards N2 is often influenced by the substrate and reaction conditions, but 2,3-disubstituted products are frequently observed. This step is critical for locking the tautomeric form and influencing the electronic properties of the ring.

-

Step 2: Nitro Group Reduction: The reduction of an aromatic nitro group is a fundamental and reliable transformation. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a classic and effective method that is tolerant of many other functional groups.[6] Alternatively, catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) offers a cleaner, metal-free workup and is highly efficient.

Protocol 2.1: Synthesis via Nitro Reduction

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 2,3-Dimethyl-5-nitro-2H-indazole (1.0 eq) and absolute ethanol (15-20 mL per gram of substrate).

-

Reagent Addition: Add anhydrous tin(II) chloride (SnCl₂, 5.0 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain with stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) solution.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of ethanol used). Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by column chromatography or recrystallization.

Reactivity of the 5-Amino Group

The primary amine at the C5 position is an electron-donating group and the principal site of reactivity. Its behavior is analogous to that of a substituted aniline, making it amenable to a host of well-established transformations crucial for library synthesis and lead optimization in drug discovery.

N-Acylation and N-Sulfonylation

The amine readily reacts with electrophilic acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These are fundamental reactions for probing structure-activity relationships (SAR).

-

Causality: The lone pair on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride or the sulfur atom of a sulfonyl chloride. A mild base (e.g., pyridine, triethylamine) is typically required to scavenge the HCl byproduct and drive the reaction to completion.

Protocol 3.1.1: Synthesis of an N-Arylsulfonamide Derivative

-

Setup: Dissolve this compound (1.0 eq) in pyridine (10 mL per gram of amine) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, 1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for completion by TLC or LC-MS.

-

Workup: Quench the reaction by pouring it into a beaker of ice water. A precipitate should form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, dilute HCl solution to remove residual pyridine. Dry the solid under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water).

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] This reaction allows for the coupling of the indazole amine with a wide range of aryl or heteroaryl halides (or triflates), providing access to complex diarylamine structures.

-

Causality: The reaction proceeds through a catalytic cycle involving a Palladium(0) species.[9] Key steps include oxidative addition of the aryl halide to the Pd(0) center, coordination of the indazole amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step.[10]

Caption: Key components for a Buchwald-Hartwig amination.

Protocol 3.2.1: Buchwald-Hartwig Coupling with an Aryl Bromide

-

Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the phosphine ligand (e.g., XPhos, 5-10 mol %).

-

Atmosphere Control: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol %) followed by anhydrous, degassed toluene (or dioxane).

-

Reaction: Heat the reaction mixture to 80-110°C and stir vigorously for 8-24 hours. Monitor progress by LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.

Diazotization and Sandmeyer Reactions

Like other primary aromatic amines, the 5-amino group can be converted to a diazonium salt. This highly versatile intermediate can then be displaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer-type reactions.

-

Causality: The amine reacts with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl), at low temperatures (0-5°C) to form a diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group (dinitrogen gas) and is readily displaced by nucleophiles, often with the aid of a copper(I) catalyst.

Protocol 3.3.1: Conversion to 5-Bromo-2,3-Dimethyl-2H-indazole

-

Diazotization: Suspend this compound (1.0 eq) in 48% hydrobromic acid (HBr, ~4.0 eq) and cool to 0°C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water dropwise, keeping the temperature below 5°C. Stir for 30-45 minutes at 0°C.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and cool to 0°C.

-

Addition: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of N₂ gas will be observed.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Workup: Cool the mixture and extract with diethyl ether or ethyl acetate. Wash the organic layer with aqueous NaOH, then water, and finally brine.

-

Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Reactivity of the Indazole Core

While the amino group is the most reactive site for many transformations, the bicyclic indazole ring itself can undergo functionalization, particularly electrophilic aromatic substitution.

-

Directing Effects: The benzene ring of the indazole is activated by the electron-donating amino group at C5 and the fused pyrazole ring. The amino group is a powerful ortho, para-director. Therefore, electrophilic substitution is predicted to occur at the positions ortho to the amine: C4 and C6. Steric hindrance from the C3-methyl group and the pyrazole ring may influence the regioselectivity between these two positions, with C4 being potentially more accessible.

-

Potential Reactions:

-

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to selective bromination or chlorination at the C4 or C6 position.

-

Nitration: While harsh nitrating conditions could be problematic, milder conditions might allow for the introduction of a nitro group, further expanding synthetic possibilities.

-

Conclusion and Future Outlook

This compound represents a valuable, yet underutilized, building block for medicinal chemistry and materials science. This guide establishes a predictive framework for its reactivity, grounded in the well-understood chemistry of its isomers and analogous aromatic amines. The exocyclic amino group is a versatile handle for a suite of high-yield transformations including acylation, sulfonylation, palladium-catalyzed cross-coupling, and diazotization. Furthermore, the indazole core itself is primed for selective electrophilic substitution.

Future experimental work should focus on validating these predicted reaction pathways, quantifying yields, and exploring the regioselectivity of electrophilic aromatic substitution. A thorough investigation of this compound's reactivity will undoubtedly unlock its potential for the rapid generation of diverse chemical libraries and the development of novel, high-value molecules.

References

- 1. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 221681-94-3 | this compound - Moldb [moldb.com]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 6. N-(2-Allyl-4-ethoxy-2H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 2,3-Dimethyl-2H-indazol-5-amine Derivatives

Introduction: The Indazole Scaffold as a Privileged Core in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal scaffold for interacting with various biological targets, particularly the ATP-binding pockets of protein kinases.[2][3] Within this class, the 2,3-Dimethyl-2H-indazole core is of significant interest. It serves as a crucial building block for clinically approved drugs, most notably Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[4][5][6] While Pazopanib features a 6-yl-methylamino linkage, the 2,3-Dimethyl-2H-indazol-5-amine parent structure provides a versatile starting point for novel derivative synthesis.

This guide provides drug development professionals with a comprehensive framework for identifying, validating, and characterizing potential therapeutic targets for novel derivatives of this compound. We will move beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to target discovery, with a primary focus on the rich target landscape of protein kinases in oncology.

Part 1: The Kinome: A Landscape Ripe for Indazole-Based Inhibition

The human kinome comprises over 500 protein kinases that regulate virtually all cellular processes. Their dysregulation is a hallmark of many diseases, especially cancer, making them high-value therapeutic targets.[7] The indazole scaffold is an excellent ATP-mimetic, capable of forming key hydrogen bond interactions with the kinase hinge region, a conserved motif within the ATP-binding cleft. This bio-isosteric relationship is the fundamental reason for the prevalence of indazole-based kinase inhibitors.[2][7]

Targeting Angiogenesis and Proliferation: Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that, upon ligand binding, activate downstream signaling cascades controlling cell growth, survival, and proliferation. Many cancers are driven by the aberrant activation of RTKs.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): The VEGFR family, particularly VEGFR-2, is the principal mediator of angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[8] Inhibition of VEGFR signaling effectively "starves" the tumor.[1] Pazopanib's efficacy is largely derived from its potent, ATP-competitive inhibition of VEGFR-1, -2, and -3 autophosphorylation, which blocks downstream signaling.[1][4] Derivatives of this compound are prime candidates for development as anti-angiogenic agents targeting this pathway.

-

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is crucial for cell proliferation, differentiation, and survival.[7] Genetic alterations leading to FGFR overactivity are oncogenic drivers in various cancers, including urothelial and lung carcinomas.[7][9] Several indazole-based compounds have been developed as potent FGFR inhibitors, validating this as a high-potential target class for new derivatives.[9][10]

Caption: RTK signaling and the inhibitory action of indazole derivatives.

Targeting Cell Cycle Control: Serine/Threonine Kinases

These intracellular kinases are master regulators of the cell division cycle. Their inhibition can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

-

Aurora Kinases: Aurora kinases (A, B, and C) are essential for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[11] Overexpression is common in many tumors, making them attractive targets. The indazole scaffold has been successfully used to generate potent inhibitors of both Aurora A and B, demonstrating the versatility of this core beyond RTKs.[7][11]

-

Polo-Like Kinase 4 (PLK4): PLK4 is the master regulator of centriole duplication. While essential, its overexpression can lead to centrosome amplification and genomic instability, a characteristic of cancer cells. Potent N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly effective PLK4 inhibitors, highlighting another promising avenue for exploration.[12]

Caption: Cell cycle regulation and points of inhibition by indazole derivatives.

Part 2: A Step-by-Step Guide to Experimental Target Validation

A hierarchical and logical workflow is critical to efficiently validate the targets of a novel compound series. Each step is designed to answer a specific question, from broad activity profiling to confirming cellular effects.

Protocol 2.1: Primary Target Identification via Kinase Panel Screening

-

Expertise & Causality: The initial step must be broad to avoid bias. A large kinase panel screen provides an unbiased view of a compound's selectivity profile. We use a single, high concentration (e.g., 1-10 µM) to identify all potential interactions. A radiometric assay using ³³P-ATP is often considered the gold standard due to its direct measurement of phosphotransferase activity, minimizing interference from autofluorescent compounds.

-

Methodology (Radiometric Kinase Assay):

-

Preparation: Prepare a reaction buffer specific to the kinase being tested (typically includes a buffer like MOPS or HEPES, MgCl₂, BSA, and DTT).

-

Reaction Setup: In a 96- or 384-well plate, add the kinase, the specific peptide or protein substrate, and the test compound (dissolved in DMSO) or DMSO vehicle control.

-

Initiation: Start the reaction by adding the ATP mix, containing both unlabeled ATP (at a concentration near the Kₘ for that kinase) and radiolabeled [γ-³³P]ATP. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a high concentration of phosphoric acid or EDTA.

-

Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

-

Washing: Wash the filter mat multiple times with phosphoric acid to remove all unbound radioactivity.

-

Detection: Dry the mat and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the percent inhibition relative to the DMSO control.

-

-

Data Presentation:

| Target Kinase | Compound X (10 µM) % Inhibition |

| VEGFR-2 | 98% |

| FGFR1 | 92% |

| Aurora A | 75% |

| PLK4 | 68% |

| GSK-3β | 45% |

| ... (300+ others) | < 30% |

Protocol 2.2: Potency Determination (IC₅₀)

-

Expertise & Causality: Once primary "hits" (e.g., >50% inhibition) are identified, the next logical step is to quantify their potency. An IC₅₀ (half-maximal inhibitory concentration) value is determined by creating a dose-response curve. This is crucial for ranking compounds and understanding structure-activity relationships (SAR).

-

Methodology:

-

Follow the same assay procedure as in Protocol 2.1.

-

Instead of a single concentration, prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 20 µM).

-

Run the assay for each concentration in triplicate.

-

Plot percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

-

Data Presentation:

| Target Kinase | Compound X IC₅₀ (nM) |

| VEGFR-2 | 3.5 |

| FGFR1 | 10.2 |

| Aurora A | 85.7 |

| PLK4 | 150.1 |

Protocol 2.3: Cellular Target Engagement and Downstream Signaling

-

Expertise & Causality: An in vitro IC₅₀ does not guarantee activity in a living cell. Factors like cell permeability and efflux pumps can prevent the compound from reaching its target. Therefore, we must validate target engagement in a cellular context. Western blotting for the phosphorylated (active) form of the target kinase is a direct and robust method. A decrease in the phospho-protein signal upon compound treatment confirms that the drug is hitting its target and is functionally active.

-

Methodology (Western Blot):

-

Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., HUVECs for VEGFR, MCF-7 for PLK4) in 6-well plates. Once cells reach ~80% confluency, serum-starve them (if necessary to reduce basal signaling), then stimulate with the appropriate growth factor (e.g., VEGF) in the presence of various concentrations of the test compound or DMSO control for a short period (e.g., 15-30 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE & Transfer: Separate 20-30 µg of each protein lysate by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated form of the target (e.g., anti-p-VEGFR2 Tyr1175).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping & Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-VEGFR2) and a loading control (e.g., anti-GAPDH or anti-β-actin) to confirm equal loading and that the compound is not causing protein degradation.

-

Caption: Experimental workflow for cellular target validation via Western Blot.

Protocol 2.4: Cellular Phenotypic Assays

-

Expertise & Causality: After confirming target engagement, the final step is to demonstrate that this engagement leads to the desired biological outcome. For anti-cancer agents, this typically involves inhibiting cell proliferation and/or inducing cell death (apoptosis).

-

Methodology (Anti-Proliferation Assay - MTS/MTT):

-

Seeding: Seed cancer cells in a 96-well plate at a low density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of the test compound.

-

Incubation: Incubate for 72 hours, a period that allows for multiple cell doublings.

-

Detection: Add an MTS or MTT reagent. Viable cells with active metabolism will convert the reagent into a colored formazan product.

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Calculate the cellular IC₅₀ by plotting absorbance against log[concentration].

-

-

Methodology (Apoptosis Assay - Annexin V/PI Staining):

-

Treatment: Treat cells in a 6-well plate with the compound at concentrations around its cellular IC₅₀ for 24-48 hours.

-

Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.

-

Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V (stains early apoptotic cells) and Propidium Iodide (PI, stains late apoptotic/necrotic cells).

-

Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic). A significant increase in the Annexin V positive populations indicates apoptosis induction.[13][14]

-

Part 3: Exploring Beyond the Kinome

While kinases are the most probable targets, the versatility of the indazole scaffold allows for interactions with other target classes.[10][15] Should kinase screening prove unfruitful, or for programs seeking novel mechanisms, broader target-agnostic and phenotypic screening approaches should be considered.

-

Glycogen Synthase Kinase-3 (GSK-3): Indazole derivatives have been identified as inhibitors of GSK-3, a kinase implicated in a multitude of diseases including metabolic disorders, neurodegeneration, and cancer.[7]

-

Cardiovascular Targets: The indazole scaffold is being explored for cardiovascular diseases. For instance, the derivative ARRY-371797 is a p38α (MAPK14) inhibitor that has entered clinical trials for dilated cardiomyopathy.[15] This demonstrates that derivatives could be screened against panels of cardiovascular targets (e.g., Rho kinase, phosphodiesterases) for non-oncological indications.[15]

Conclusion

The this compound core represents a highly promising starting point for the development of novel therapeutics. The overwhelming body of evidence points toward protein kinases as the most fertile ground for target discovery, with a strong precedent set by approved drugs like Pazopanib. By employing a systematic and logical validation workflow—progressing from broad panel screening to specific potency determination, cellular target engagement, and finally to phenotypic outcomes—researchers can efficiently identify and validate high-quality therapeutic targets. This rigorous, evidence-based approach is paramount to de-risking drug discovery programs and ultimately translating the chemical potential of the indazole scaffold into clinically impactful medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core Mechanisms: A Technical Guide to Indazole-Based Compounds in Oncology

Introduction: The Rise of the Indazole Scaffold in Precision Oncology

The indazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically successful oncology drugs.[1][2] Its versatile chemical nature allows for the synthesis of derivatives that can potently and selectively inhibit a range of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3][4] Marketed drugs such as Axitinib, Pazopanib, and Entrectinib stand as testaments to the therapeutic potential of indazole-based agents in treating various malignancies, including renal cell carcinoma and non-small cell lung cancer.[1][2][5][6] This technical guide provides an in-depth exploration of the mechanisms of action for these compounds, offering insights for researchers, scientists, and drug development professionals in the field of oncology. We will delve into the key signaling pathways targeted by indazole derivatives, detail the experimental methodologies used to elucidate their mechanisms, and provide a framework for the preclinical evaluation of novel indazole-based drug candidates.

I. The Indazole Core: A Versatile Pharmacophore for Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, serves as a robust foundation for the design of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make it an ideal starting point for developing targeted therapies.[3] Many indazole derivatives function as ATP-competitive inhibitors, effectively blocking the phosphorylation of downstream substrates and disrupting oncogenic signaling cascades.[7][8]

A number of anticancer drugs with an indazole core are commercially available, including axitinib, linifanib, niraparib, and pazopanib.[3] These compounds have demonstrated efficacy against a variety of cancers, such as lung, breast, colon, and prostate cancers.[3] The development of indazole derivatives as kinase inhibitors has been a significant area of research in recent years, with a focus on both tyrosine and serine/threonine kinases.[3][4]

II. Key Mechanistic Classes of Indazole-Based Oncology Drugs

The anticancer activity of indazole compounds stems from their ability to modulate a variety of signaling pathways crucial for tumor growth, proliferation, and survival. While kinase inhibition is the most prominent mechanism, other modes of action have also been identified.

A. Inhibition of Receptor Tyrosine Kinases (RTKs) in Angiogenesis and Tumor Growth

A primary mechanism of action for many clinically approved indazole-based drugs is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[9][10]

Exemplary Compound: Axitinib

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3).[9][10][11] By binding to the ATP-binding site of VEGFRs, axitinib inhibits their kinase activity, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[9] This leads to a reduction in tumor angiogenesis, effectively starving the tumor of its blood supply.[9][10] Axitinib also exhibits inhibitory activity against platelet-derived growth factor receptors (PDGFR) and c-KIT.[11][12]

Exemplary Compound: Pazopanib

Pazopanib is another multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-kit.[13][14] Its anti-angiogenic properties are central to its mechanism of action, leading to the inhibition of tumor growth and metastasis.[15][16] Pazopanib has been approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[14][15]

Below is a diagram illustrating the signaling pathway inhibited by Axitinib and Pazopanib.

Caption: Inhibition of VEGFR and PDGFR signaling by Axitinib and Pazopanib.

B. Targeting Oncogenic Fusion Proteins

Chromosomal rearrangements can lead to the formation of fusion genes that encode constitutively active kinases, driving oncogenesis.[17] Indazole-based compounds have been developed to specifically target these oncogenic drivers.

Exemplary Compound: Entrectinib

Entrectinib is a potent inhibitor of the tyrosine kinases TRKA, TRKB, and TRKC (encoded by NTRK genes), ROS1, and ALK.[18][19] NTRK, ROS1, and ALK gene fusions result in constitutively active kinase domains that promote cell proliferation and survival through downstream signaling pathways like MAPK/ERK and PI3K/AKT.[7][8][18] Entrectinib acts as an ATP-competitive inhibitor, blocking these aberrant signaling pathways and inducing tumor cell apoptosis.[8][18] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against brain metastases.[7]

The following diagram depicts the mechanism of action of Entrectinib.

Caption: Entrectinib inhibits oncogenic fusion proteins and their downstream signaling.

C. Modulation of Chaperone Proteins: The Case of HSP90 Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous "client" proteins, many of which are oncoproteins.[20] Inhibition of HSP90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[20]

Exemplary Compound: Ganetespib (STA-9090)

Ganetespib is a second-generation, non-geldanamycin HSP90 inhibitor.[21] It binds to the N-terminal ATP-binding pocket of HSP90, leading to the destabilization and subsequent proteasomal degradation of a wide array of oncogenic client proteins, including RAF, KIT, EGFR, HER2, PDGFRα, and VEGFR2.[20][21] This disrupts critical signaling pathways for tumor growth and survival, such as the PI3K/Akt, MAPK, and JAK/STAT pathways.[21][22]

The workflow for assessing HSP90 inhibition is presented below.

Caption: Experimental workflow for evaluating HSP90 inhibition by Ganetespib.